3-Tert-butyl-4-(methylsulfanyl)phenol
Description
3-Tert-butyl-4-(methylsulfanyl)phenol is a phenolic derivative characterized by a tert-butyl group at the 3-position and a methylsulfanyl (SCH₃) group at the 4-position of the aromatic ring. This compound’s unique substitution pattern distinguishes it from structurally related antioxidants and sulfur-containing phenols.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
3-tert-butyl-4-methylsulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3 |
InChI Key |
QIWDTSYPAALJIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-4-(methylsulfanyl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are chosen based on their ability to facilitate the reaction while being cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the phenolic hydroxyl group or the methylsulfanyl group, leading to various reduced forms of the compound.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenol derivatives.
Substitution: Esters and ethers of the phenol.
Scientific Research Applications
3-Tert-butyl-4-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers and resins, where it acts as a stabilizer or modifier to enhance material properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-(methylsulfanyl)phenol involves its interaction with molecular targets through its phenolic hydroxyl and methylsulfanyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and redox reactions. The compound may exert its effects by modulating enzyme activity, interacting with cellular membranes, or acting as a free radical scavenger.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Tert-butyl-4-hydroxyanisole (BHA)
- Structural Differences : BHA replaces the methylsulfanyl group with a methoxy (-OCH₃) group at the 4-position. The tert-butyl group remains at the 3-position.
- Biological Activity : BHA is a potent inhibitor of TPA-induced ornithine decarboxylase (ODC) activity, a key enzyme in tumor promotion pathways. Its hydroxyl and tert-butyl groups are critical for this activity, as shown by structure-activity studies .
- Metabolism: BHA undergoes oxidative metabolism via cytochrome P450 enzymes to form tert-butylhydroquinone (TBHQ) and quinones, which participate in redox cycling and glutathione conjugation .
- Antioxidant Properties: BHA reduces mutagenicity of benzo(a)pyrene and other carcinogens, attributed to its radical-scavenging hydroxyl group .
Key Contrast: The methylsulfanyl group in 3-Tert-butyl-4-(methylsulfanyl)phenol likely reduces direct antioxidant capacity compared to BHA but may enhance lipophilicity or sulfur-specific interactions (e.g., metal chelation or covalent binding).
4-Tert-butyl-2-(methylsulfanyl)phenol (Positional Isomer)
- Structural Differences : The tert-butyl and methylsulfanyl groups are positioned at the 4- and 2-positions, respectively (CAS 64096-97-5) .
- Implications : Positional isomerism alters electronic distribution and steric hindrance. The 3,4-substitution in the target compound may improve binding to planar active sites (e.g., enzyme pockets) compared to the 2,4-isomer.
Phenol Derivatives with Variable Substituents
Metabolic and Toxicological Considerations
- BHA Metabolism: Generates reactive intermediates (quinones) that conjugate with glutathione, reducing covalent protein binding .
- This compound: The methylsulfanyl group may undergo sulfoxidation or conjugation via sulfotransferases, but direct evidence is lacking. Its metabolism could parallel sulfur-containing drugs like methionine or disulfiram, which form disulfides or sulfoxides .
Antimicrobial and Antifungal Potential
- Methylsulfanyl-containing triazoles exhibit moderate antifungal activity against C. albicans . This suggests that this compound’s sulfur moiety could confer similar properties, though its bulky tert-butyl group might limit bioavailability.
Data Gaps and Research Needs
- Metabolic Pathways: No studies directly address the metabolism of this compound. Comparative analyses with BHA and TBHQ are warranted.
- Biological Activity : Its effects on ODC, antioxidant capacity, and antimicrobial activity remain uncharacterized.
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